molecular formula C11H10BrN5 B1667796 Brimonidina CAS No. 59803-98-4

Brimonidina

Número de catálogo: B1667796
Número CAS: 59803-98-4
Peso molecular: 292.13 g/mol
Clave InChI: XYLJNLCSTIOKRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Brimonidine is a small molecule that functions as an alpha-2 adrenergic receptor agonist. It is primarily used in the treatment of open-angle glaucoma and ocular hypertension by reducing intraocular pressure. Additionally, it is employed in the management of facial erythema associated with rosacea .

Aplicaciones Científicas De Investigación

Ocular Applications

1.1 Glaucoma and Ocular Hypertension

Brimonidine is widely recognized for its efficacy in lowering intraocular pressure (IOP) in patients with glaucoma. A pivotal study demonstrated that 0.2% brimonidine administered twice daily resulted in a mean peak reduction of IOP by 6.5 mm Hg, outperforming timolol maleate in specific assessments .

StudyTreatmentMean Peak IOP ReductionDuration
1Brimonidine 0.2%6.5 mm Hg12 months
2Timolol 0.5%6.1 mm Hg12 months

Brimonidine's long-term efficacy was confirmed in a one-year study, where it showed sustained IOP reduction without significant tachyphylaxis or severe adverse effects . Side effects included dry mouth and allergic reactions, occurring at rates of 33% and 9%, respectively .

1.2 Neuroprotective Effects

Recent experimental studies have highlighted brimonidine's neuroprotective properties in optic nerve injuries. In animal models, topical application of brimonidine prior to induced ischemia resulted in a significant decrease in retinal ganglion cell apoptosis, suggesting its potential as a therapeutic agent for optic neuropathies .

StudyApplication MethodRetinal Ganglion Cell Preservation (%)Observation Period
1Topical before ischemiaUp to 55% prevention21 days
2Systemic administration26-33% rescuePost-injury

These findings indicate that brimonidine may play a crucial role in protecting retinal neurons from degeneration following ischemic events, although further clinical translation is necessary.

Dermatological Applications

2.1 Treatment of Rosacea

Brimonidine has been approved for the topical treatment of facial erythema associated with rosacea. The formulation, known as Mirvaso, has shown effectiveness in reducing redness through its vasoconstrictive properties . Clinical trials indicated significant reductions in ocular redness scores compared to vehicle treatments within minutes post-application .

Case Studies

3.1 Granulomatous Anterior Uveitis

A notable case study reported the development of granulomatous anterior uveitis after prolonged use of brimonidine for glaucoma management. The patient experienced significant ocular inflammation which resolved upon discontinuation of the drug, underscoring the need for careful monitoring during long-term treatment .

3.2 Bradycardia Incidents

Brimonidine has also been linked to rare cases of symptomatic bradycardia, particularly following inadvertent ingestion or intranasal administration in pediatric patients. One case required cardiopulmonary resuscitation, highlighting the importance of caution when prescribing this medication to vulnerable populations .

Análisis Bioquímico

Biochemical Properties

Brimonidine interacts with alpha-2 adrenergic receptors, displaying a higher selectivity toward these receptors than other alpha-2 adrenergic agonists such as clonidine or apraclonidine . It is a highly selective alpha-2 adrenergic receptor agonist that is 1000-fold more selective for the alpha2-adrenergic receptor than the alpha1-adrenergic receptor .

Cellular Effects

Brimonidine has been shown to have significant effects on various types of cells and cellular processes. It is used to lower intraocular pressure by reducing aqueous humor production and increasing uveoscleral outflow . In vitro studies show that brimonidine mediated protective effects on neuronal cells from kainate acid insult and on cultured retinal ganglion cells from glutamate-induced cytotoxicity .

Molecular Mechanism

Brimonidine exerts its effects at the molecular level through the activation of a G protein-coupled receptor, which inhibits the activity of adenylate cyclase . This reduces cAMP and hence aqueous humor production by the ciliary body . This mechanism of action is crucial in its role as a treatment for glaucoma and ocular hypertension .

Temporal Effects in Laboratory Settings

In laboratory settings, brimonidine has been shown to have long-term effects on cellular function. For example, a study found that systemic and continuous treatment with brimonidine significantly improved retinal ganglion cell survival with exposure to elevated ocular pressure . This effect was most striking in the nasal region of the retina .

Dosage Effects in Animal Models

In animal models, the effects of brimonidine vary with different dosages. For example, a study found that intraperitoneal injection of 10 mg/kg brimonidine enhanced the hypnotic effect of a threshold dose of pentobarbital . The ED50 of intraperitoneally administered brimonidine in hypnotized mice was 75.7 mg/kg and the LD50 was 379 mg/kg .

Metabolic Pathways

Brimonidine is reported to be metabolized in the cornea . Brimonidine that reaches the systemic circulation upon topical administration undergoes extensive hepatic metabolism mediated by hepatic aldehyde oxidases .

Transport and Distribution

A carrier-mediated transport process for brimonidine in the retinal pigment epithelium (RPE) has been demonstrated in bovine RPE-choroid explants and polarized ARPE-19 cells . This transport system may play a significant role in modulating the movement of brimonidine into and out of the eye .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Brimonidine can be synthesized through a multi-step process starting from 5-bromoquinoxaline. The key steps involve:

Industrial Production Methods: Industrial production of brimonidine typically involves the same synthetic route but optimized for large-scale manufacturing. This includes the use of high-yielding reagents and catalysts to ensure the process is cost-effective and efficient .

Types of Reactions:

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid are commonly used for nitration.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are used for reduction.

    Cyclization: Ethylenediamine is used for the cyclization step.

Major Products:

    5-Bromo-6-nitroquinoxaline: Intermediate product in the synthesis.

    5-Bromo-6-aminoquinoxaline: Another intermediate product.

    Brimonidine: Final product.

Comparación Con Compuestos Similares

Uniqueness of Brimonidine:

Brimonidine stands out due to its high selectivity and stability, making it a preferred choice for long-term management of glaucoma and ocular hypertension .

Actividad Biológica

Brimonidine tartrate is a selective alpha-2 adrenergic agonist primarily used in the treatment of glaucoma and ocular hypertension. Its biological activity encompasses a range of pharmacological effects, including intraocular pressure (IOP) reduction, neuroprotective properties, and systemic effects.

Brimonidine exhibits over 1000-fold selectivity for alpha-2 adrenergic receptors compared to alpha-1 receptors, which minimizes the risk of systemic side effects commonly associated with other agents like apraclonidine and clonidine . Upon topical application, brimonidine rapidly penetrates the cornea, leading to a significant reduction in IOP within one hour, with peak effects observed at two to three hours post-administration .

The reduction in IOP is achieved through two main mechanisms:

  • Decreased aqueous humor production : Brimonidine reduces the secretion of aqueous humor from the ciliary body.
  • Increased uveoscleral outflow : It enhances the outflow of aqueous humor through the uveoscleral pathway, further contributing to the decrease in IOP .

Pharmacological Properties

Brimonidine has demonstrated various pharmacological properties beyond its primary use in glaucoma management:

  • Neuroprotective Effects : Research indicates that brimonidine may protect retinal ganglion cells from neurotoxic insults, such as those caused by glutamate. In vitro studies have shown that it can mediate protective effects against neuronal cell death . In animal models, brimonidine has been shown to reduce secondary degeneration following optic nerve injury .
  • Systemic Effects : Clinical studies have reported that brimonidine can lead to reductions in systolic and diastolic blood pressure (SBP and DBP), although these changes are generally not clinically significant .

Clinical Efficacy

Brimonidine has been extensively studied for its efficacy in lowering IOP:

  • In a one-year study , patients treated with 0.2% brimonidine showed a mean peak reduction in IOP of 6.5 mm Hg , which was statistically significant compared to timolol (6.1 mm Hg) at specific time points (week 2 and month 3) .
  • Long-term studies indicate that brimonidine maintains its efficacy over extended periods without significant evidence of tachyphylaxis, making it a reliable option for chronic management of glaucoma .

Table 1: Comparative Efficacy of Brimonidine vs. Other Treatments

TreatmentMean Peak IOP Reduction (mm Hg)Duration of Study
Brimonidine 0.2%6.512 months
Timolol 0.5%6.112 months
Betaxolol 0.25%3.512 months

Safety Profile

Brimonidine is generally well-tolerated, but some adverse effects have been reported:

  • The most common side effects include dry mouth (30%), ocular hyperemia (26%), and burning or stinging sensations (24%) .
  • Allergic reactions occur in approximately 9% of patients treated with brimonidine, which is comparable to other topical treatments for glaucoma .

Case Studies

  • Neuroprotection in Glaucoma : A meta-analysis highlighted brimonidine's role in preserving visual field function over time compared to other treatments, emphasizing its neuroprotective capabilities in patients with glaucoma .
  • Efficacy in Ocular Hypertension : A multicenter trial demonstrated that brimonidine not only effectively lowered IOP but also improved patient-reported outcomes related to quality of life and treatment satisfaction over a year-long period .

Propiedades

IUPAC Name

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLJNLCSTIOKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70359-46-5 (tartrate[1:1])
Record name Brimonidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3045221
Record name Brimonidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Brimonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014627
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4), 1.54e-01 g/L
Record name SID855898
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Brimonidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00484
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brimonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014627
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

In the eye, alpha-1 adrenoceptors play a role in vasoconstriction, mydriasis, eyelid retraction, and elevation of intraocular pressure (IOP) whereas alpha-2 adrenoceptors are responsible for IOP reduction via a complex Gi-coupled signaling cascade pathway. Activation of alpha-2 receptors leads to inhibition of adenylyl cyclase and reduction of cyclic AMP levels. As a result, there is a decrease in norpinephrine (NE) release at the synaptic junction, NE-induced stimulation of beta-2 adrenoceptors, and production of aqueous humor by the ciliary epithelium. An elevated IOP is the most significant risk factor for developing glaucomatous optic neuropathy, which is associated with progressive visual field loss and functional disability if left untreated. Regardless of the etiology of the disease, the aim of current therapies for glaucoma is to reduce IOP, as reduction of IOP significantly reduces the risk of progression of vision loss even when IOP is already within the normal range. When administered ophthalmically, brimonidine is rapidly absorbed into the eye, acts as an agonist at ocular alpha-2 adrenoceptors and lowers IOP via a dual mechanism of action. It is proposed that initial dosing of the drug causes a reduction in aqueous humour production and chronic dosing leads to an increase in uveoscleral outflow. Brimonidine does not affect episcleral venous pressure. By reducing IOP, brimonidine aims to reduce the likelihood of glaucomatous visual field loss in ocular hypertension, and slow the progression of visual field defect in established open-angle glaucoma. When applied topically on skin, brimonidine reduces erythema through direct vasocontriction of small arteries and veins. As brimonidine mediates a potent peripheral vasoconstrictive activity by selectively working on the alpha-2 adrenoceptors, the use of brimonidine is thought to be efficacious for the treatment of facial erythema of rosacea, which is thought to arise from vasomotor instability and abnormal vasodilation of the superficial cutaneous vasculature of the face.
Record name Brimonidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00484
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

59803-98-4
Record name Brimonidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59803-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brimonidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brimonidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00484
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 59803-98-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Brimonidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Quinoxalinamine, 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRIMONIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6GNX3HHTE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Brimonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014627
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

207.5 °C
Record name Brimonidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00484
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brimonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014627
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The 5-bromo-6-isothiocyanato-quinoxaline (3.5 g.) is directly dissolved in benzene (400 ml) and added dropwise to a well-stirred solution of ethylene diamine (15 g.) in benzene (50 ml). During a period of about two hours, an oil separates as a lower layer. The upper benzene layer is poured off and the oil is washed with diethyl ether and then dissolved in methanol (500 ml). The methanolic solution is refluxed until hydrogen sulfide evolution ceases. The methanolic solution is concentrated in vacuo to a volume of approximately 100 ml upon which a yellow solid precipitates. The precipitate is collected by filtration and recrystallized from methanol to afford of (5-Bromo-quinoxalin-6-yl)-(4,5-dihydro-1H-imidazol-2-yl)-amine: m.p. 250-251 C.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 6-amino-5-bromo quinoxaline (prepared using the method reported by Danielewicz U.S. Pat. No. 3,890,319) (0.224 g, 2 mmol), imidazoline-2-sulfonic acid (0.30 g, 2 mmol) and isobutanol (3 ml) was heated to 125° C. and maintained at this temperature for 16 hours. The mixture was then cooled to room temperature and concentrated in vacuo to give a brown residue which was chromatographed (silica gel, 9:1 CHCl3 /CH3OH saturated with NH3 (g)) to yield 0.177 g (a yield of 61%) of the title compound as a yellow solid, which was characterized spectroscopically.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
61%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The 5-bromo-6-isothiocyanato-quinoxaline (3.5 g.) is directly dissolved in benzene (400 ml) and added dropwise to a well-stirred solution of ethylene diamine (15 g.) in benzene (50 ml). During a period of about two hours, an oil separates as a lower layer. The upper benzene layer is poured off and the oil is washed with diethyl ether and then dissolved in methanol (500 ml). The methanolic solution is refluxed until hydrogen sulfide evolution ceases. The methanolic solution is concentrated in vacuo to a volume of approximately 100 ml upon which a yellow solid precipitates. The precipitate is collected by filtration and recrystallized from methanol to afford of (5-Bromo-quinoxalin-6-yl)-(4,5-dihydro-1H-imidazol-2-yl)-amine: m.p. 250-251 C.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brimonidine
Reactant of Route 2
Reactant of Route 2
Brimonidine
Reactant of Route 3
Reactant of Route 3
Brimonidine
Reactant of Route 4
Brimonidine
Reactant of Route 5
Reactant of Route 5
Brimonidine
Reactant of Route 6
Brimonidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.